molecular formula C19H19NO5 B2688237 Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate CAS No. 1396803-47-6

Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate

Cat. No.: B2688237
CAS No.: 1396803-47-6
M. Wt: 341.363
InChI Key: SLEGKOQBXOXESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate is a complex organic compound with the molecular formula C19H19NO5 and a molecular weight of 341.363 g/mol. This compound features a chroman ring, a benzoate ester, and a carbamoyl group, making it a versatile molecule in various chemical and biological applications.

Scientific Research Applications

Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural features make it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the chroman ring. One common method involves the condensation of appropriate phenolic compounds with aldehydes under acidic conditions to form the chroman ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield chromanone derivatives, while reduction of the carbamoyl group can produce amine derivatives .

Mechanism of Action

The mechanism of action of Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The chroman ring can interact with enzymes and receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(hydroxymethyl)benzoate: Similar in structure but lacks the chroman ring.

    Methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate: Contains a sulfamoyl group instead of a carbamoyl group.

Uniqueness

Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate is unique due to the presence of the chroman ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

methyl 4-[(4-hydroxy-2,3-dihydrochromen-4-yl)methylcarbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-18(22)14-8-6-13(7-9-14)17(21)20-12-19(23)10-11-25-16-5-3-2-4-15(16)19/h2-9,23H,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEGKOQBXOXESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.